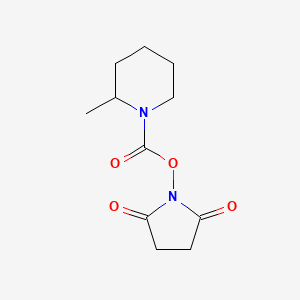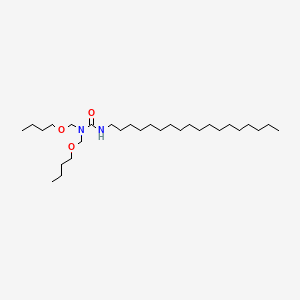
1,1-Bis(butoxymethyl)-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(butoxymethyl)-3-octadecylurea is an organic compound with a complex molecular structure It is characterized by the presence of butoxymethyl and octadecylurea groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(butoxymethyl)-3-octadecylurea typically involves the reaction of octadecylamine with formaldehyde and butanol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted into the final product through a series of chemical transformations. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(butoxymethyl)-3-octadecylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1,1-Bis(butoxymethyl)-3-octadecylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is used to study the interactions between molecules and biological systems. It can serve as a model compound for investigating the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(butoxymethyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1-Bis(butoxymethyl)-3-octadecylurea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,1-Bis(hydroxymethyl)-3-octadecylurea: This compound has similar structural features but differs in the functional groups attached to the urea moiety.
1,1-Bis(butoxymethyl)-3-hexadecylurea: This compound has a shorter alkyl chain compared to this compound, which may affect its chemical properties and applications.
1,1-Bis(butoxymethyl)-3-dodecylurea: This compound has an even shorter alkyl chain, leading to different physical and chemical properties.
The unique combination of butoxymethyl and octadecylurea groups in this compound gives it distinct properties that make it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
85712-02-3 |
|---|---|
Formule moléculaire |
C29H60N2O3 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
1,1-bis(butoxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C29H60N2O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30-29(32)31(27-33-25-8-5-2)28-34-26-9-6-3/h4-28H2,1-3H3,(H,30,32) |
Clé InChI |
PPYKUFYYEBSDQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)N(COCCCC)COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


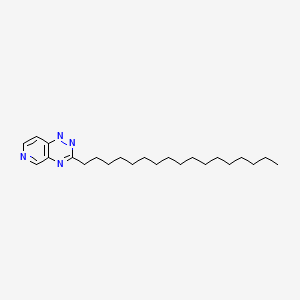


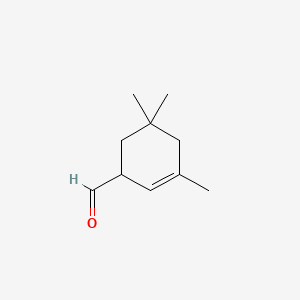
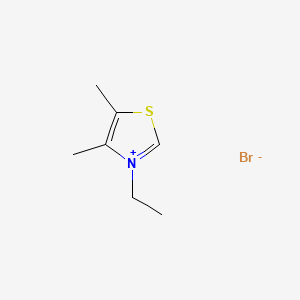
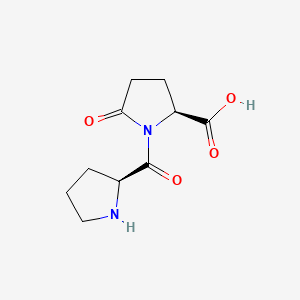
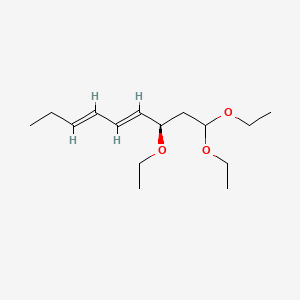
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
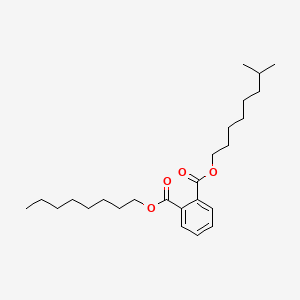

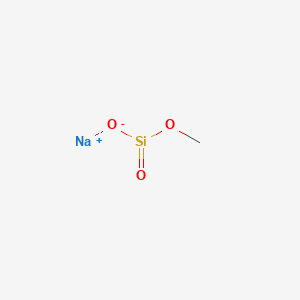

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
